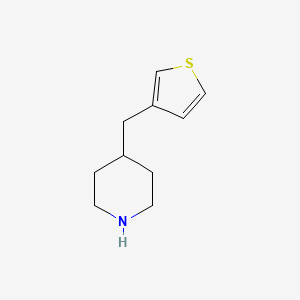

4-Thiophen-3-ylmethyl-piperidine

Beschreibung

4-Thiophen-3-ylmethyl-piperidine is a piperidine derivative substituted with a thiophene ring at the 3-position of the methyl group attached to the piperidine nitrogen. The thiophene moiety, a sulfur-containing heterocycle, enhances the compound’s electronic properties and binding affinity to biological targets, making it a critical functional group in drug design .

Eigenschaften

Molekularformel |

C10H15NS |

|---|---|

Molekulargewicht |

181.30 g/mol |

IUPAC-Name |

4-(thiophen-3-ylmethyl)piperidine |

InChI |

InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2 |

InChI-Schlüssel |

NJWROYCJMWCXFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1CC2=CSC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(thiophen-3-yl)methyl]piperidine typically involves the reaction of thiophene derivatives with piperidine. One common method is the nucleophilic substitution reaction where a thiophene derivative, such as 3-bromomethylthiophene, reacts with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-[(thiophen-3-yl)methyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Thiophen-3-yl)methyl]piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

4-[(Thiophen-3-yl)methyl]piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 4-[(thiophen-3-yl)methyl]piperidine involves its interaction with molecular targets in biological systems. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with variations in substituents, highlighting their structural and functional differences. Key compounds from the evidence include thiophene-linked piperidines, aryl-substituted piperidones, and other pharmacologically active analogs.

Thiophene-Linked Piperidine Derivatives

- (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a) Structure: Combines a piperidin-4-yl group with a thieno[3,2-d]pyrimidine scaffold. The thiophene ring is fused into a pyrimidine system, enhancing π-π stacking interactions in biological targets. Activity: Exhibits potent kinase inhibition and antitumor properties due to the acrylonitrile group, which acts as a Michael acceptor for covalent binding . Comparison: Unlike 4-Thiophen-3-ylmethyl-piperidine, this compound’s thiophene is part of a larger heterocyclic system, increasing complexity and target specificity.

Aryl-Substituted Piperidones

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Features two 4-methoxyphenyl groups at positions 2 and 6, with an acetyl group at position 1.

- Activity : Demonstrates antimicrobial and anti-inflammatory properties attributed to the electron-donating methoxy groups, which enhance membrane permeability .

- Comparison : The aryl substituents provide steric bulk and lipophilicity, contrasting with the smaller thiophene group in 4-Thiophen-3-ylmethyl-piperidine, which may improve solubility.

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Contains bis(3,4,5-trimethoxyphenyl) groups and a chloroacetyl moiety.

- Activity : Shows anticancer activity due to the trimethoxyphenyl groups, which mimic colchicine’s structure and disrupt microtubule assembly .

- Comparison : The chloroacetyl group introduces electrophilicity, enabling covalent interactions absent in 4-Thiophen-3-ylmethyl-piperidine.

Piperidine Esters and Amides

- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : A tetrahydropyridine ester with diphenyl and piperidinylacetyl substituents.

- Activity : Exhibits antibacterial and antitumor effects via the ester group’s hydrolytic activation and the piperidine’s basicity .

- Comparison : The ester functionality contrasts with 4-Thiophen-3-ylmethyl-piperidine’s thiophene, offering distinct metabolic stability and bioavailability profiles.

Structural and Functional Analysis Table

| Compound Class | Key Substituents | Biological Activity | Structural Advantages | Limitations |

|---|---|---|---|---|

| Thiophene-linked piperidines | Thieno[3,2-d]pyrimidine, acrylonitrile | Antitumor, kinase inhibition | Enhanced π-π interactions, covalent binding | High synthetic complexity |

| Aryl-substituted piperidones | 4-Methoxyphenyl, trimethoxyphenyl | Antimicrobial, anticancer | Lipophilicity, microtubule disruption | Potential toxicity from methoxy groups |

| Piperidine esters/amides | Ester groups, diphenyl substituents | Antibacterial, antitumor | Hydrolytic activation, broad solubility | Metabolic instability in ester form |

Key Research Findings

- Thiophene vs. Aryl Substitutents : Thiophene-containing piperidines (e.g., compound 15a) exhibit higher target specificity due to sulfur’s electronegativity and aromaticity, whereas aryl-substituted analogs rely on steric and hydrophobic effects .

- Pharmacokinetics : Piperidine esters (e.g., ) may suffer from rapid hydrolysis in vivo compared to thiophene derivatives, which are more metabolically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.